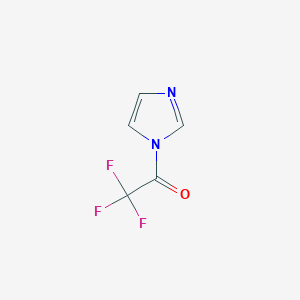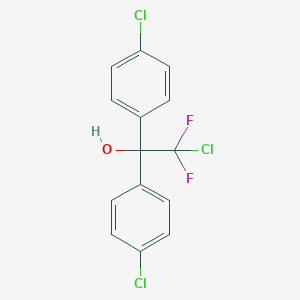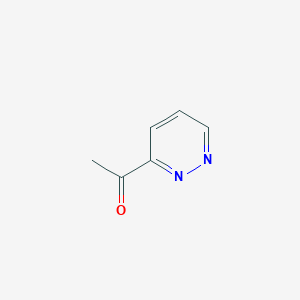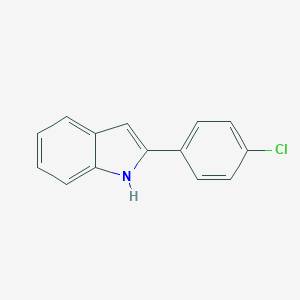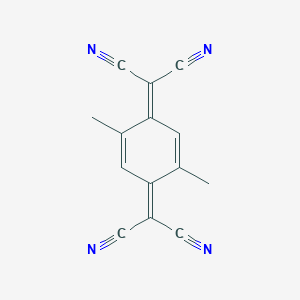
2,5-Diméthyl-7,7,8,8-tétracyanoquinodiméthane
Vue d'ensemble
Description
2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane (also known as Me2TCNQ) is an organic compound with the molecular formula C10H6N4. It is a colorless solid that is soluble in organic solvents. It is a polycyclic aromatic hydrocarbon that is used as a precursor to a variety of other compounds. Me2TCNQ is a versatile compound that has been studied extensively in the fields of organic chemistry, materials science, and biochemistry.
Applications De Recherche Scientifique
Intermédiaire de synthèse organique
“2,5-Diméthyl-7,7,8,8-tétracyanoquinodiméthane” peut être utilisé comme intermédiaire en synthèse organique . Cela signifie qu’il peut être utilisé pour créer une grande variété d’autres composés organiques, qui peuvent ensuite être utilisés dans des recherches ou des applications industrielles supplémentaires.
Fonctionnalisation du graphène
Ce composé peut être utilisé pour fonctionnaliser le graphène déposé par dépôt chimique en phase vapeur (CVD) . Ce processus peut modifier les propriétés du graphène, ce qui permet de l’utiliser dans un éventail plus large d’applications.
Formation de nanocomposites dopés p
Lorsqu’il est utilisé avec du graphène, “this compound” peut former un nanocomposite dopé p . Ces nanocomposites possèdent des propriétés uniques qui les rendent utiles dans divers domaines, notamment l’électronique et la science des matériaux.
Anode conductrice pour les cellules solaires organiques (CSO)
Le nanocomposite dopé p mentionné ci-dessus peut potentiellement être utilisé comme anode conductrice pour les cellules solaires organiques (CSO) . Cela pourrait conduire à des améliorations de l’efficacité et de la rentabilité de ces types de cellules solaires.
Développement de capteurs électrochimiques
“this compound” peut être utilisé avec l’oxyde de graphène pour développer des capteurs électrochimiques . Ces capteurs peuvent être utilisés pour la détection de diverses substances, telles que le glutathion réduit (GSH) .
Recherche biochimique
Ce composé peut également être utilisé en recherche biochimique . Bien que les applications spécifiques puissent varier considérablement, cela pourrait inclure l’étude des interactions du composé avec divers systèmes biologiques ou son utilisation pour synthétiser d’autres composés bioactifs.
Mécanisme D'action
Target of Action
2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane (DM-TCNQ) is a strong electron acceptor . It primarily targets graphene , a single layer of carbon atoms tightly bound in a hexagonal lattice . Graphene is known for its exceptional conductivity, strength, and flexibility, making it a key component in various electronic devices .
Mode of Action
DM-TCNQ interacts with graphene through a process known as p-doping . In this process, DM-TCNQ accepts electrons from graphene, creating a positive charge on the graphene layer . This results in an increase in the hole concentration of the graphene, thereby enhancing its electrical conductivity .
Biochemical Pathways
The interaction between DM-TCNQ and graphene leads to the formation of charge-transfer chains . These chains facilitate the movement of electrons across the graphene layer, thereby influencing the electrical properties of the material . The downstream effects of this process include enhanced conductivity and potential applications in the development of advanced electronic devices .
Result of Action
The primary result of DM-TCNQ’s action is the formation of a p-doped nanocomposite . This composite material exhibits enhanced electrical conductivity, making it a potential candidate for use as a conductive anode in organic solar cells (OSCs) and other electronic devices .
Action Environment
The efficacy and stability of DM-TCNQ’s action can be influenced by various environmental factors. For instance, it is sensitive to heat and should be stored in a cool environment (0-10°C) to maintain its stability . Furthermore, it should be handled in a well-ventilated area to minimize the risk of inhalation .
Safety and Hazards
The compound is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Orientations Futures
Analyse Biochimique
Biochemical Properties
2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane is a strong electron acceptor . It has four cyano groups and π-conjugation bonds that form charge transferring chains and ion radical salts These properties make it a key player in various biochemical reactions
Molecular Mechanism
Its role as a strong electron acceptor suggests that it may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation and changes in gene expression
Temporal Effects in Laboratory Settings
It is known to be heat sensitive and should be stored at temperatures between 0-10°C .
Metabolic Pathways
Given its electron-accepting properties, it may interact with enzymes or cofactors involved in electron transport processes
Propriétés
IUPAC Name |
2-[4-(dicyanomethylidene)-2,5-dimethylcyclohexa-2,5-dien-1-ylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4/c1-9-3-14(12(7-17)8-18)10(2)4-13(9)11(5-15)6-16/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJXWQJAMNCPII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C#N)C#N)C(=CC1=C(C#N)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346877 | |
| Record name | 2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1487-82-7 | |
| Record name | 2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does DMTCNQ contribute to the magnetic properties of the layered magnet described in the research?
A1: DMTCNQ acts as a strong electron acceptor (A) in the layered magnet [{Ru2(O2CPh-2,3,5-Cl3)4}2(TCNQMe2)]·4DCM (compound 1). [] This compound demonstrates interesting magnetic behavior due to the interaction between the electron donor [Ru2(O2CPh-2,3,5-Cl3)4] ([Ru2II,II]) and DMTCNQ.
Q2: What structural characteristics of DMTCNQ make it suitable for developing molecular magnetic materials?
A2: DMTCNQ's structure, with its conjugated system and cyano groups, makes it a strong electron acceptor. This property enables it to form charge-transfer complexes with electron donors like the diruthenium complex in the study. [] The formation of radical ion species, such as DMTCNQ•-, through electron transfer introduces unpaired electrons into the system. [] The presence of these unpaired electrons and their interactions with the electrons of the donor molecules are crucial for establishing the magnetic properties observed in these materials.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




